2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
Description
2-[3-(Benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide is a synthetic quinolinone derivative characterized by a benzenesulfonyl substituent at position 3, an ethoxy group at position 6, and an N-(4-methoxyphenyl)acetamide moiety at position 1 of the quinolinone core. Its design integrates sulfonyl and arylacetamide groups, which are critical for molecular interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6S/c1-3-34-20-13-14-23-22(15-20)26(30)24(35(31,32)21-7-5-4-6-8-21)16-28(23)17-25(29)27-18-9-11-19(33-2)12-10-18/h4-16H,3,17H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRNARHGACUCGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-hydroxy-2-quinolones with benzenesulfonyl chloride under basic conditions to introduce the benzenesulfonyl group . The ethoxy group can be introduced via an ethylation reaction using ethyl iodide in the presence of a base . The final step involves the acylation of the intermediate with 4-methoxyphenylacetic acid chloride to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; reactions often carried out in polar aprotic solvents.
Major Products Formed
Oxidation: Quinolone derivatives with additional oxygen functionalities.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations:
- Quinolinone Substituents: The ethoxy group (target) vs.
- Acetamide Aryl Group : The 4-methoxyphenyl group (target) offers electron-donating effects, enhancing solubility compared to the 4-chlorophenyl () or 3-methylphenyl () analogs .
Pharmacological and Biochemical Insights
Cytotoxicity Screening
The microculture tetrazolium (MTT) assay () is a standard method for evaluating cytotoxicity in human tumor cell lines. Compounds with substituents like 4-chlorophenyl () or 4-methoxy groups (target) may exhibit differential activity profiles due to variations in cellular uptake and target interaction. For example:
- Ethyl vs. ethoxy groups at R6 could alter metabolic stability, as ethyl () is more lipophilic, favoring prolonged half-life but risking hepatotoxicity.
- 4-Methoxyphenyl acetamide (target) may improve solubility, facilitating in vitro activity in assays like MTT .
Structural Activity Relationships (SAR)
Biological Activity
The compound 2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide is a novel derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory and antimicrobial applications. This article reviews the synthesis, biological evaluations, and pharmacological implications of this compound based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a quinoline core, which is known for its significant biological activity. The presence of the benzenesulfonyl group enhances its potential as a pharmacological agent.
Synthesis
The synthesis of this compound involves several key steps including:
- Formation of the Quinoline Derivative : The initial step involves the reaction of appropriate precursors to form the quinoline backbone.
- Sulfonation : The introduction of the benzenesulfonyl group is achieved through sulfonation reactions using benzenesulfonyl chloride.
- Amidation : The acetamide functionality is introduced via amidation with 4-methoxyphenyl amine.
Anti-inflammatory Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, derivatives with similar structures have shown inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.
A study reported that certain N-(benzene sulfonyl) acetamide derivatives displayed IC50 values as low as 0.011 μM against COX-2, indicating potent anti-inflammatory activity .
Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against various pathogens. Notably, it exhibited a minimum inhibitory concentration (MIC) against Escherichia coli and Staphylococcus aureus, demonstrating its potential as a broad-spectrum antimicrobial agent. For example, related compounds showed MIC values around 6.63 mg/mL for S. aureus and C. albicans .
Antioxidant Activity
In addition to its anti-inflammatory and antimicrobial properties, this compound also shows promising antioxidant activity. Antioxidants are vital in mitigating oxidative stress-related diseases, and compounds with similar structures have been found to scavenge free radicals effectively .
Case Studies
Several case studies have highlighted the biological potential of compounds closely related to this compound:
- In Vivo Studies : In a rat model of inflammation induced by carrageenan, compounds with similar structures demonstrated a significant reduction in paw edema, confirming their anti-inflammatory efficacy .
- Pharmacokinetic Studies : A pharmacokinetic evaluation revealed favorable absorption and bioavailability profiles for related compounds when administered orally in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
